molecular formula C25H34N4O2 B2576247 N-cyclododecyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864855-02-7

N-cyclododecyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2576247
CAS No.: 864855-02-7
M. Wt: 422.573
InChI Key: RITQOSIAGBNTBQ-UHFFFAOYSA-N
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Description

N-cyclododecyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. The core scaffold comprises a tricyclic pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine system with a 4-oxo-1,4-dihydro moiety, modified at the N-1 and carboxamide positions . The cyclododecyl substituent at the carboxamide nitrogen distinguishes it from other derivatives, likely influencing physicochemical properties such as lipophilicity (logP ≈ 3–4, inferred from similar compounds) and steric bulk .

Properties

IUPAC Name

N-cyclododecyl-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-18-13-12-16-29-22(18)27-23-20(25(29)31)17-21(28(23)2)24(30)26-19-14-10-8-6-4-3-5-7-9-11-15-19/h12-13,16-17,19H,3-11,14-15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITQOSIAGBNTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4CCCCCCCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclododecyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of pyrido-pyrrolo derivatives known for their diverse biological activities. The structural formula is represented as follows:

C15H20N4O\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}

This compound features a cyclododecyl group which may influence its lipophilicity and cellular uptake.

Research indicates that compounds within the pyrido-pyrrolo class exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many pyrido-pyrrolo derivatives have been shown to inhibit key enzymes involved in nucleic acid synthesis and cell proliferation. For instance, they may act as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), critical enzymes in DNA synthesis pathways .
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells. For example, derivatives have demonstrated the capacity to activate pathways leading to programmed cell death, which is crucial for the elimination of malignant cells .
  • Antiproliferative Effects : The compound has shown promising antiproliferative activity against various cancer cell lines. In vitro studies have reported IC50 values indicating effective growth inhibition at low concentrations. For example, related compounds exhibited IC50 values as low as 0.79 µM against pancreatic adenocarcinoma cells .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Study Cell Line IC50 (µM) Mechanism Reference
Study 1CFPAC-10.79Apoptosis induction
Study 2Various cancer lines3.3 ± 1.2Enzyme inhibition (DPP-IV)
Study 3HFF-1Not specifiedCytotoxicity reduction in normal cells

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study A : A clinical trial involving a related pyrido-pyrrolo derivative demonstrated significant tumor shrinkage in patients with advanced pancreatic cancer. The study noted a correlation between dosage and tumor response rates.
  • Case Study B : Another study focused on the safety profile of these compounds in non-cancerous cell lines, revealing that structural modifications could reduce cytotoxic effects while maintaining antiproliferative activity against cancer cells.

Scientific Research Applications

Case Studies

  • Cytotoxicity Evaluation
    • A series of pyrido derivatives were synthesized and tested for their anticancer activity. Notably, compounds demonstrated selective inhibition against breast cancer (MCF-7) and renal cancer (UO-31) cell lines .
    • The structure–activity relationship (SAR) studies revealed that specific substitutions at the C-4 position significantly enhanced cytotoxic effects .
  • Mechanism of Action Studies
    • Ongoing research aims to elucidate the mechanisms through which these compounds exert their anticancer effects. Initial findings suggest that they may interfere with cellular targets involved in cancer cell proliferation .

Antimicrobial Properties

Beyond anticancer applications, compounds related to N-cyclododecyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have been evaluated for antimicrobial activity. For instance:

  • Synthesis and Biological Assays : New derivatives have shown promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing antimicrobial agents .

Potential in Drug Development

The unique structural features of this compound position it as a candidate for further development in pharmacology:

Drug Design Considerations

FeatureDescription
Targeted Activity Selective against specific cancer types
Versatility Potential use in antimicrobial formulations
Synthetic Pathways Efficient synthetic routes allow for rapid analog development

Comparison with Similar Compounds

Key Observations :

  • N-cyclododecyl derivative : The cyclododecyl group introduces significant hydrophobicity (predicted logP ~4.5–5.0) and steric hindrance compared to smaller substituents like methyl or benzyl. This may enhance membrane permeability but reduce aqueous solubility .
  • The cyclododecyl group’s impact on bioactivity remains uncharacterized but may mimic the efficacy seen in MDR-Mycobacterium tuberculosis inhibitors with similar lipophilic chains .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-cyclododecyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of precursors (e.g., pyridine/pyrimidine derivatives) and functional group transformations. Key parameters include:

  • Reaction conditions : Temperature (50–60°C), solvent choice (methanol or ethanol), and catalyst use (e.g., triethylamine) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .
  • Yield optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde and glycinate derivatives) and reaction time (1–2 hours) .
    • Example : A general procedure involves reacting 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under reflux, followed by acidification to precipitate intermediates .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to confirm substituent positions and heterocyclic ring integrity. Key signals include δ 3.94 ppm (CH₃ groups) and δ 8.84 ppm (aromatic protons) .
  • Mass spectrometry (MS) : CI or ESI-MS to verify molecular weight (e.g., m/z 244.1 [M+H]⁺ for related analogs) .
  • X-ray crystallography : To resolve bond lengths and angles, particularly for bulky substituents like cyclododecyl .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., anti-inflammatory vs. anticancer) be resolved for this compound?

  • Methodology :

  • Target-specific assays : Use enzyme inhibition assays (e.g., PARP-1 for anticancer activity) and cytokine profiling (e.g., IL-6/TNF-α for anti-inflammatory effects) to isolate mechanisms .
  • Dose-response studies : Compare IC₅₀ values across different cell lines (e.g., cancer vs. immune cells) to identify selectivity .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing cyclododecyl with benzyl) to correlate structure-activity relationships .

Q. What computational approaches can predict the binding affinity of this compound to biological targets?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with PARP-1 or COX-2 active sites. Focus on hydrogen bonding with pyrimidine rings and hydrophobic interactions with cyclododecyl .
  • Quantum chemical calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate docking results .

Q. How can researchers address low solubility during in vivo studies?

  • Methodology :

  • Formulation optimization : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility, which are cleaved in vivo .
  • Pharmacokinetic profiling : Monitor plasma concentrations via LC-MS to adjust dosing regimens .

Experimental Design & Data Analysis

Q. What strategies ensure reproducibility in synthesizing this compound across labs?

  • Methodology :

  • Standardized protocols : Document reaction parameters (e.g., exact temperature gradients, solvent purity) .
  • Batch analysis : Use HPLC to validate purity (>95%) and NMR to confirm structural consistency .
  • Inter-lab validation : Share samples with independent labs for cross-verification of spectral data and bioactivity .

Q. How can researchers identify degradation products during stability studies?

  • Methodology :

  • Forced degradation : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions, then analyze via:
  • LC-HRMS : To detect molecular weight changes in degradation products .
  • TLC/MS : For rapid identification of major impurities .

Mechanistic & Functional Studies

Q. What experimental models are suitable for elucidating the anti-cancer mechanism of this compound?

  • Methodology :

  • In vitro : Use cancer cell lines (e.g., MCF-7, HeLa) with viability assays (MTT) and apoptosis markers (Annexin V) .
  • In vivo : Xenograft models in mice to assess tumor growth inhibition .
  • Biochemical assays : Measure PARP-1 inhibition via NAD⁺ depletion assays .

Q. How can researchers differentiate between on-target and off-target effects in biological assays?

  • Methodology :

  • CRISPR/Cas9 knockout : Generate cell lines lacking the putative target (e.g., PARP-1) to confirm loss of compound efficacy .
  • Proteome profiling : Use mass spectrometry-based proteomics to identify unintended protein interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.